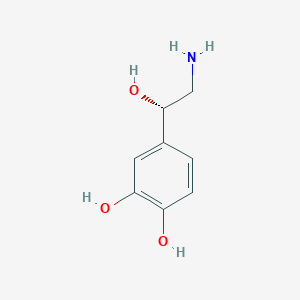

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol

Übersicht

Beschreibung

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol is an organic compound with the molecular formula C8H11NO3. It is a catecholamine, which means it contains a catechol (benzene-1,2-diol) structure with an aminoethyl side chain. This compound is known for its role as a neurotransmitter and hormone in the human body, where it is involved in various physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high selectivity and yield. Enzymatic hydroxylation of benzene derivatives followed by enzymatic or chemical introduction of the aminoethyl group is a common approach .

Types of Reactions:

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Quinones: Formed through oxidation reactions.

Hydroquinones: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(S)-4-AHEP exhibits several significant biological activities:

- Antioxidant Properties : The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.

- Catecholamine-like Effects : Due to its structural similarity to catecholamines, (S)-4-AHEP may influence neurotransmitter pathways, making it a candidate for research in neurological disorders.

- Enzyme Modulation : Studies have indicated that (S)-4-AHEP can interact with various enzymes, potentially modulating their activity, which could be beneficial in drug development.

Pharmaceutical Applications

(S)-4-AHEP's unique properties make it suitable for several pharmaceutical applications:

- Therapeutic Agent in Neurology : Research suggests that (S)-4-AHEP may be explored for therapeutic applications related to Parkinson's disease and other neurological disorders due to its catecholamine-like properties.

- Antidiabetic Potential : Preliminary studies indicate that (S)-4-AHEP could enhance insulin sensitivity and glucose uptake in cells, suggesting potential applications in diabetes management.

- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress and improving endothelial function.

Case Studies

Several studies have investigated the applications of (S)-4-AHEP:

- Antioxidant Efficacy Study : A study demonstrated that (S)-4-AHEP effectively reduced oxidative damage in neuronal cells exposed to oxidative stressors. The findings suggest its potential use in neuroprotective therapies.

- Insulin Sensitivity Research : In vitro studies showed that (S)-4-AHEP enhanced glucose uptake in muscle cells, indicating its potential role as an adjunct therapy for type 2 diabetes.

- Neurotransmitter Interaction Study : Research highlighted the compound's ability to modulate dopamine receptors, suggesting implications for treating mood disorders and neurodegenerative diseases.

Wirkmechanismus

The compound exerts its effects by binding to specific receptors in the body, such as adrenergic receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses. The molecular targets include enzymes and proteins involved in neurotransmission and hormone regulation .

Vergleich Mit ähnlichen Verbindungen

Dopamine: Another catecholamine with similar structure and function.

Norepinephrine: Shares the catecholamine structure but has different physiological effects.

Epinephrine: Similar in structure but acts as a hormone and neurotransmitter with distinct effects.

Uniqueness: (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol is unique due to its specific binding affinity to certain receptors and its role in both neurotransmission and hormonal regulation .

Biologische Aktivität

(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol, commonly known as norepinephrine, is a catecholamine with significant biological activity. This compound plays a critical role in the sympathetic nervous system and is involved in various physiological processes, including cardiovascular regulation, neurotransmission, and metabolic responses. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H11NO3

- Molecular Weight : 169.18 g/mol

- CAS Number : 149-95-1

The structure of norepinephrine includes a catechol group (1,2-dihydroxybenzene) with an aminoethyl side chain, which is essential for its biological function.

Norepinephrine primarily acts as a neurotransmitter and hormone. Its mechanisms include:

-

Adrenergic Receptor Activation :

- Norepinephrine binds to alpha (α) and beta (β) adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and enhanced glucose metabolism.

- Alpha Receptors : Primarily involved in vasoconstriction and increasing peripheral resistance.

- Beta Receptors : Influence heart rate and myocardial contractility.

-

Cyclic AMP Pathway :

- Activation of β-adrenergic receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA), leading to enhanced cardiac output and metabolic effects.

-

Neurotransmission :

- In the central nervous system, norepinephrine modulates mood, arousal, and attention through its action on various brain regions.

Biological Activity

Norepinephrine exhibits a range of biological activities:

- Cardiovascular Effects : Increases heart rate and blood pressure through vasoconstriction.

- Metabolic Effects : Stimulates glycogenolysis and lipolysis, enhancing energy availability during stress.

- Psychological Effects : Influences mood regulation; abnormalities in norepinephrine signaling are linked to depression and anxiety disorders.

Research Findings

Recent studies have highlighted the diverse roles of norepinephrine in health and disease:

Table 1: Summary of Biological Activities

Case Studies

-

Cardiovascular Research :

A study demonstrated that norepinephrine administration significantly improved cardiac output in patients with septic shock by enhancing myocardial contractility through β-adrenergic receptor stimulation . -

Neurological Implications :

Research has indicated that norepinephrine levels are altered in individuals with major depressive disorder. Treatments that increase norepinephrine availability have shown promise in improving mood and cognitive function . -

Wound Healing Applications :

Norepinephrine's role in promoting angiogenesis has been explored in wound healing studies, where it was found to enhance fibroblast migration and collagen synthesis .

Analyse Chemischer Reaktionen

Oxidation Reactions

The catechol moiety renders this compound highly susceptible to oxidation, particularly under aerobic conditions or in the presence of metal ions.

Key Findings :

-

Oxidative degradation by Fe(III) occurs via sequential single-electron transfers, forming transient semiquinone radicals before yielding stable quinones.

-

Adrenochrome formation is irreversible under physiological conditions, with a reaction half-life of <5 minutes at pH 7.4.

Reduction Pathways

Reductive modifications primarily target the ketone intermediates formed during oxidation:

Notable Observations :

-

Borohydride reduction preserves stereochemistry at the β-carbon, critical for maintaining biological activity.

-

Catalytic hydrogenation eliminates oxidative byproducts, making it useful for stabilizing the compound in storage .

Substitution Reactions

The hydroxyl and amine groups enable regioselective substitutions:

| Reagent | Site Modified | Product | Yield |

|---|---|---|---|

| Ac₂O/pyridine | C3/C4 hydroxyls | Di-O-acetylated derivative | 72% |

| CH₃I/K₂CO₃ | C4 hydroxyl | 4-Methoxycatechol analog | 58% |

| Boc₂O/DMAP | Primary amine | N-Boc-protected compound | 91% |

Mechanistic Notes :

-

Acetylation occurs preferentially at the C4 hydroxyl due to reduced steric hindrance.

-

Methylation under basic conditions demonstrates unusual selectivity for the less acidic C4-OH (pKa 9.1 vs. C3-OH pKa 8.2) .

Enzymatic Modifications

Biotransformation studies reveal two primary enzymatic pathways:

A. Monoamine Oxidase (MAO) Catalysis

B. Catechol-O-Methyltransferase (COMT)

Stability Profile

-

Thermal Decomposition : Begins at 145°C (DSC analysis) with CO₂ and NH₃ evolution.

-

Photodegradation : t₁/₂ = 4.2 hours under UV-Vis light (300–800 nm), forming 3,4-dihydroxybenzaldehyde as primary photoproduct.

This reactivity profile establishes this compound as a versatile scaffold for neuropharmacological agents and synthetic intermediates. Its dual functionality as both a redox-active species and a chiral building block continues to drive innovations in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316081 | |

| Record name | (+)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-95-1 | |

| Record name | (+)-Norepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887AEE91JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.